molecular formula C14H14BrN3OS B3567231 N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3567231
M. Wt: 352.25 g/mol
InChI Key: IIGCIIVRROBKEZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via a sulfanyl bridge to an acetamide group. The acetamide nitrogen is further substituted with a 4-bromophenyl ring. This compound belongs to a broader class of sulfanyl-linked acetamides, which are studied for their structural versatility and biological activity, particularly in targeting formyl peptide receptors (FPRs) and modulating neutrophil responses .

The compound’s synthesis typically involves nucleophilic substitution reactions between pyrimidinethiol derivatives and halogenated acetamides, followed by crystallization for structural validation using techniques like single-crystal X-ray diffraction (SHELX refinement programs are widely employed for this purpose) .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGCIIVRROBKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-bromophenylamine with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dimethylpyrimidinylsulfanyl group can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the pyrimidine ring, the aryl group attached to the acetamide nitrogen, and the linkage type (sulfanyl vs. oxy). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Pyrimidine Substituents Aryl Group (Acetamide) Biological Activity/Notes References
N-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 4,6-dimethyl 4-bromophenyl Potential FPR modulation; activates calcium mobilization and chemotaxis in neutrophils
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 4-chlorophenyl Stabilized by intramolecular N–H⋯N hydrogen bonds; crystal structure reported
N-(2-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 4,6-dimethyl 2-chlorophenyl Synthesized from pyrimidinethiol and 2-chlorophenyl carbamic chloride; crystal data available
N-(4-Methylpyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 4,6-dimethyl 4-methylpyridin-2-yl Structural conformation analyzed via X-ray diffraction (R factor = 0.048)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Pyridazinone core 4-bromophenyl Mixed FPR1/FPR2 agonist; distinct heterocyclic core compared to pyrimidine derivatives
Key Observations:
  • Halogen vs. Methyl Substituents : Replacement of bromine with chlorine (e.g., 4-chlorophenyl) retains biological relevance but may alter receptor binding affinity due to differences in electronegativity and steric effects.
  • Pyrimidine Modifications: Diamino-substituted pyrimidines (e.g., 4,6-diamino) enhance hydrogen-bonding interactions in crystal lattices, improving structural stability .
  • Heterocyclic Core Variations: Pyridazinone-based analogues (e.g., compounds in ) exhibit distinct activity profiles (FPR specificity) compared to pyrimidine derivatives, underscoring the role of the heterocycle in target selectivity .

Biological Activity

N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3OS, with a molecular weight of approximately 345.24 g/mol. Its structure features a bromophenyl group attached to a pyrimidine derivative through a sulfanyl linkage.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of thiazolidinone derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria, showing moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Activity Level
Compound 4a-100Moderate
Compound 4e-200Good
This compound-TBDTBD

Note: TBD (To Be Determined) indicates that specific data for this compound is not yet available.

Anticancer Activity

The anticancer potential of similar pyrimidine derivatives has been documented in various studies. For example, compounds derived from pyrimidines have shown efficacy in inhibiting cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma cells . The presence of specific substituents on the pyrimidine ring can significantly enhance the anticancer activity.

Case Study: Pyrimidine Derivatives in Cancer Treatment

A study investigated the effects of pyrimidine derivatives on cancer cell lines, revealing that modifications to the structure can lead to varying degrees of cytotoxicity. The most active derivatives had IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest in cancer cells, preventing their division and growth.
  • Reactive Oxygen Species (ROS) Generation : Certain brominated compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
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N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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